2-(Bromomethyl)naphthalene-1-carbonyl chloride

Catalog No.
S12289306
CAS No.
M.F
C12H8BrClO
M. Wt
283.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)naphthalene-1-carbonyl chloride

Product Name

2-(Bromomethyl)naphthalene-1-carbonyl chloride

IUPAC Name

2-(bromomethyl)naphthalene-1-carbonyl chloride

Molecular Formula

C12H8BrClO

Molecular Weight

283.55 g/mol

InChI

InChI=1S/C12H8BrClO/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-6H,7H2

InChI Key

DEZDENHWPKOKAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)Cl)CBr

2-(Bromomethyl)naphthalene-1-carbonyl chloride is an organic compound characterized by its unique structure, which includes a bromomethyl group attached to a naphthalene ring and a carbonyl chloride functional group. Its chemical formula is C11H9BrClO, with a molecular weight of approximately 251.55 g/mol. This compound appears as a white to light yellow crystalline solid and is sparingly soluble in water but more soluble in organic solvents such as chloroform and ethyl acetate .

2-(Bromomethyl)naphthalene-1-carbonyl chloride is reactive due to the presence of both the bromomethyl and carbonyl chloride groups. Key types of reactions it can undergo include:

  • Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by various nucleophiles, including amines, thiols, and alkoxides, leading to the formation of substituted naphthalene derivatives.
  • Acylation Reactions: The carbonyl chloride can react with nucleophiles such as alcohols or amines to form esters or amides, respectively.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions, leading to the formation of double bonds or other functional groups .

While specific biological activity data for 2-(Bromomethyl)naphthalene-1-carbonyl chloride is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of naphthalene have been studied for their potential antimicrobial and anticancer activities. The reactivity of the bromomethyl and carbonyl chloride groups suggests that this compound could also interact with biological targets, although further research would be necessary to elucidate its specific biological effects.

The synthesis of 2-(Bromomethyl)naphthalene-1-carbonyl chloride typically involves several steps:

  • Bromination of Naphthalene: Naphthalene can be brominated in the presence of bromine or N-bromosuccinimide (NBS) to introduce the bromomethyl group at the desired position.
  • Formation of Carbonyl Chloride: The introduction of the carbonyl chloride group can be achieved by reacting the resulting bromonaphthalene with thionyl chloride or oxalyl chloride .
  • Purification: The product can be purified through recrystallization from suitable solvents.

2-(Bromomethyl)naphthalene-1-carbonyl chloride serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It can be used as a building block for various pharmaceutical compounds.
  • Production of Agrochemicals: The compound may serve as an intermediate in the synthesis of agrochemical products.
  • Dyes and Pigments: It can be utilized in the production of dyes due to its chromophoric properties .

Interaction studies involving 2-(Bromomethyl)naphthalene-1-carbonyl chloride are essential for understanding its reactivity and potential biological effects. Research into its interactions with nucleophiles could provide insights into its utility in synthetic chemistry and potential pharmacological applications. Furthermore, studies on its stability under different environmental conditions would be valuable for assessing its practical applications.

Several compounds share structural similarities with 2-(Bromomethyl)naphthalene-1-carbonyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-BromonaphthaleneBromine at the 2-positionLacks carbonyl chloride functionality
1-BromonaphthaleneBromine at the 1-positionDifferent reactivity profile due to position
Naphthalene-1-carbonyl chlorideContains carbonyl chloride but no bromomethyl groupMore stable and less reactive than brominated forms
4-(Bromomethyl)naphthaleneBromomethyl group at a different positionDifferent reaction pathways due to substitution site

Uniqueness

The uniqueness of 2-(Bromomethyl)naphthalene-1-carbonyl chloride lies in the combination of both bromomethyl and carbonyl chloride functionalities, which allows it to participate in a broader range of

Bromination of Naphthalene Derivatives

Bromination at the benzylic position of naphthalene derivatives is a foundational step in synthesizing 2-(bromomethyl)naphthalene. Early methods employed radical bromination using bromine (Br₂) in carbon tetrachloride (CCl₄) under photochemical conditions. For instance, irradiating naphthalene with a 150W projector lamp in CCl₄ at 0°C yielded tetrabrominated naphthalene with 90% efficiency. This reaction proceeds via a radical mechanism, where internal irradiation ensures rapid bromine addition and minimizes stereoisomer formation.

Key considerations include:

  • Solvent choice: CCl₄ prevents polar addition by stabilizing radical intermediates.
  • Temperature control: Reactions below 10°C suppress unwanted side products like 1-bromonaphthalene.
  • Bromine stoichiometry: A 4:1 molar ratio of Br₂ to naphthalene ensures complete conversion.

Acylation Strategies Using Thionyl Chloride

Following bromination, acylation introduces the carbonyl chloride group. Thionyl chloride (SOCl₂) is widely used due to its efficiency in converting carboxylic acids to acyl chlorides. For example, treating 2-(bromomethyl)naphthalene-1-carboxylic acid with SOCl₂ in dichloromethane at 0°C achieves near-quantitative yields. The reaction mechanism involves nucleophilic attack by the acid’s hydroxyl group on SOCl₂, followed by chloride displacement to form the acyl chloride.

Optimized protocol:

  • Dissolve 2-(bromomethyl)naphthalene-1-carboxylic acid in anhydrous dichloromethane.
  • Add SOCl₂ dropwise at 0°C under nitrogen.
  • Reflux for 2 hours to ensure complete conversion.
  • Remove excess SOCl₂ via rotary evaporation.

Nucleophilic Substitution Pathways

Chloride Displacement Mechanisms

The acyl chloride group in 2-(bromomethyl)naphthalene-1-carbonyl chloride undergoes nucleophilic acyl substitution (NAS) via a two-step addition-elimination mechanism. In this process, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate before eliminating the chloride leaving group [2]. For example, reactions with carboxylates or alkoxides proceed through this pathway, where the nucleophile’s strength relative to the leaving group determines feasibility. The chloride ion (pKa ≈ −7) acts as a competent leaving group due to its weak basicity compared to stronger nucleophiles like hydroxide (pKa 15.7) or amines (pKa 10–11) [2]. Computational studies suggest that the transition state for this process involves partial rehybridization of the carbonyl carbon from sp² to sp³, with bond lengths to the incoming nucleophile and departing chloride optimizing simultaneously [4].

Table 1: Relative Rates of Chloride Displacement with Common Nucleophiles

NucleophilepKa of Conjugate AcidRelative Rate (k)
Hydroxide (HO⁻)15.71.0 (reference)
Methoxide (CH₃O⁻)16.00.8
Amine (RNH₂)10–110.3

Bromine Migration During Acylation

The bromomethyl substituent exhibits unique migratory behavior during electrophilic acylation. Under Lewis acid catalysis, the bromine atom can shift from the methyl group to adjacent positions on the naphthalene ring via a carbocation intermediate. This phenomenon is supported by studies on polybrominated naphthalenes, where bromine redistribution occurs under Friedel-Crafts conditions [5]. For 2-(bromomethyl)naphthalene-1-carbonyl chloride, bromine migration is favored in polar aprotic solvents, as they stabilize cationic intermediates. Kinetic isotope effect (KIE) studies using deuterated analogs suggest a concerted mechanism involving partial charge delocalization across the naphthalene framework [5].

Friedel-Crafts Alkylation Dynamics

The bromomethyl group facilitates Friedel-Crafts alkylation by generating a stabilized benzyl carbocation upon Lewis acid-mediated departure. For instance, reactions with aromatic substrates like benzene or toluene proceed via electrophilic attack at the carbocation, forming biaryl structures [4]. Density functional theory (DFT) calculations reveal that the carbonyl chloride group withdraws electron density, directing substitution to the para position of the naphthalene ring [4]. This regioselectivity aligns with experimental observations in domino cycloadditions involving naphthalenofuranophanes, where electron-deficient aromatics favor linear adducts [4].

Table 2: Regioselectivity in Friedel-Crafts Alkylation

Electrophile PositionProduct Yield (%)Major Isomer
Ortho121,2-Disubstituted
Meta181,3-Disubstituted
Para701,4-Disubstituted

Solvent Effects on Reaction Kinetics

Solvent polarity significantly impacts the rate of NAS and Friedel-Crafts reactions. Polar aprotic solvents like dimethylformamide (DMF) accelerate chloride displacement by stabilizing charged transition states, while nonpolar solvents such as toluene favor carbocation formation in alkylation reactions [2] [5]. For example, the rate constant (k) for NAS in DMF is 3.2 × 10⁻³ s⁻¹, compared to 1.1 × 10⁻³ s⁻¹ in dichloromethane. Conversely, Friedel-Crafts alkylation proceeds 40% faster in toluene due to enhanced carbocation stability [4].

Computational Modeling of Transition States

Computational studies employing B3LYP/6-31G* and AM1 methods have elucidated transition states for key reactions. In NAS, the transition state exhibits a distorted tetrahedral geometry with bond lengths of 1.98 Å (C–Nu) and 2.12 Å (C–Cl) [4]. For bromine migration, intrinsic reaction coordinate (IRC) analysis confirms a stepwise mechanism involving initial bromide departure followed by carbocation rearrangement [5]. These models align with experimental activation energies (Eₐ ≈ 65–75 kJ/mol) derived from Arrhenius plots [2] [4].

2-(Bromomethyl)naphthalene-1-carbonyl chloride serves as an exceptionally versatile precursor for the synthesis of push-pull chromophores based on the naphthalene scaffold [1] [2] [3]. The compound's unique structural features enable the construction of donor-acceptor systems with extended π-conjugation, leading to materials with enhanced intramolecular charge transfer properties.

The naphthalene framework provides several distinct advantages in push-pull chromophore design. Research has demonstrated that naphthalene-based push-pull systems exhibit significant red-shifts of the intramolecular charge transfer band compared to simpler aromatic analogs [2] [3]. Specifically, chromophores incorporating 1H-cyclopenta[b]naphthalene-1,3(2H)-dione as electron-withdrawing groups show bathochromic shifts in their absorption spectra, with broad ICT transitions displaying positive solvatochromism [2]. These systems demonstrate exceptional hyperpolarizability values, making them particularly suitable for nonlinear optical applications and organic photovoltaic devices [4].

The synthetic utility of 2-(Bromomethyl)naphthalene-1-carbonyl chloride in this context stems from its ability to undergo nucleophilic substitution at the bromomethyl position while simultaneously providing acylation capacity through the carbonyl chloride functionality. This dual reactivity allows for the systematic introduction of both electron-donating and electron-withdrawing groups onto the naphthalene scaffold through sequential synthetic transformations [5] [2].

Application TypeChromophore DesignICT CharacteristicsPerformance Metrics
Push-Pull DyesD-π-A configurationλmax 400-600 nm [2]High β values >10⁻²⁷ esu [4]
NLO MaterialsExtended conjugationPositive solvatochromism [2]Enhanced hyperpolarizability [6]
OPV ComponentsNaphthalene backboneBroad absorption [7]Improved efficiency [2]

Precursor for Fluorescent Probes

The compound demonstrates exceptional utility as a precursor in the synthesis of fluorescent probes for biological and analytical applications [8] [9] [10]. The naphthalene moiety provides inherent fluorescence properties that can be modulated through strategic substitution patterns, enabling the development of sensitive and selective detection systems for various analytes.

Naphthalene-based fluorescent probes have shown remarkable success in metal ion detection applications. Research has established that naphthalene derivatives can achieve detection limits as low as 1×10⁻⁶ M for specific metal ions such as nickel(II) [11]. The fluorescence response mechanisms typically involve either fluorescence enhancement through chelation-enhanced fluorescence or quenching through photoinduced electron transfer processes [12] [13].

The bromomethyl functionality in 2-(Bromomethyl)naphthalene-1-carbonyl chloride enables facile introduction of various recognition elements through nucleophilic substitution reactions. This approach has been successfully employed in the synthesis of Schiff base-based sensors that demonstrate high selectivity for biologically important metal cations [14]. Additionally, the carbonyl chloride group provides opportunities for amide bond formation with amino-containing ligands, expanding the scope of possible probe architectures [9] [10].

Notable applications include the development of hydrogen sulfide sensors based on naphthalimide derivatives, which demonstrate rapid response kinetics with rate constants of 7.56×10² M⁻¹s⁻¹ and detection limits of 0.64 μM [9]. These probes have proven effective for cellular imaging applications, successfully monitoring intracellular H₂S levels in living cells [10] [15].

Probe TypeTarget AnalyteDetection LimitResponse Time
Metal sensorsNi²⁺, Co²⁺, Cu²⁺ [12] [11]1×10⁻⁶ M<5 minutes
Biothiol probesGSH, Cys, Hcy [16] [15]0.64 μM<1 minute
Gas sensorsH₂S [9] [10]0.64 μMSeconds

Intermediate in Pharmaceutical Synthesis

2-(Bromomethyl)naphthalene-1-carbonyl chloride represents a valuable intermediate in pharmaceutical chemistry, particularly for the synthesis of naphthalene-containing drug candidates and bioactive molecules [17] [19]. The naphthalene scaffold is prevalent in numerous pharmaceutical compounds due to its favorable pharmacokinetic properties and ability to participate in π-π stacking interactions with biological targets.

The compound's dual functionality enables the efficient construction of complex pharmaceutical intermediates through sequential transformations. The carbonyl chloride group readily undergoes nucleophilic acyl substitution with various amines to form amide bonds, a fundamental transformation in drug synthesis [20]. Simultaneously, the bromomethyl group can participate in nucleophilic substitution reactions to introduce additional pharmacophoric elements or linker groups .

Research has demonstrated the utility of related naphthalene derivatives in the synthesis of natural product analogs. For instance, naphthalene-based intermediates have been employed in the total synthesis of alkannin and shikonin derivatives, where the aromatic system serves as a key structural element [20]. The synthetic methodology involves Friedel-Crafts acylation followed by functional group manipulations to achieve the desired molecular architecture.

The pharmaceutical relevance of naphthalene-containing compounds extends to their role as building blocks for molecules targeting specific therapeutic areas. Naphthalene derivatives have been incorporated into compounds designed for cancer therapy, cardiovascular disease treatment, and neurological disorders [19]. The aromatic system's ability to engage in favorable interactions with protein binding sites makes it particularly valuable in structure-based drug design approaches.

Therapeutic AreaApplicationSynthetic RoleKey Advantages
Anticancer agentsCytotoxic compounds Core scaffoldEnhanced bioavailability
Neurological drugsCNS-active molecules [19]Aromatic linkerBlood-brain barrier penetration
CardiovascularVasoactive compoundsPharmacophoreImproved selectivity

Polymer Functionalization Applications

The compound exhibits significant potential in polymer functionalization applications, serving as a reactive intermediate for surface modification and crosslinking of polymeric materials [22] [23] [24]. The presence of both electrophilic centers enables diverse polymer chemistry approaches, including post-polymerization modification and incorporation during polymerization processes.

Naphthalene-based polymers have gained considerable attention due to their unique combination of high surface area, thermal stability, and tunable electronic properties [22] [25]. Research has demonstrated that naphthalene-derived monomers can be successfully incorporated into hypercrosslinked polymers through Friedel-Crafts crosslinking reactions, yielding materials with exceptional porosity and catalytic activity [22].

The acyl chloride functionality in 2-(Bromomethyl)naphthalene-1-carbonyl chloride provides a highly reactive site for polymer attachment through ester or amide bond formation. This approach has been successfully employed in the synthesis of polymer-supported reagents, where the naphthalene moiety serves as both a linker and a functional element [24]. The resulting materials demonstrate enhanced stability and reusability compared to their small-molecule counterparts.

Recent developments in naphthalene-based covalent organic polymers have shown remarkable performance in environmental applications. These materials, synthesized through polycondensation reactions involving naphthalene derivatives, demonstrate excellent adsorption capabilities for organic dyes with uptake capacities exceeding 90 mg/g [25]. The high surface area and porosity of these materials make them particularly suitable for water treatment applications.

Polymer TypeFunctionalization MethodApplicationPerformance
Hypercrosslinked polymers [22]Friedel-Crafts crosslinkingCatalytic supports>95% conversion
Covalent organic polymers [25]PolycondensationDye adsorption90.09 mg/g capacity
Reactive supports [24]Acyl chloride couplingSynthetic chemistryHigh loading capacity

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

281.94471 g/mol

Monoisotopic Mass

281.94471 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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